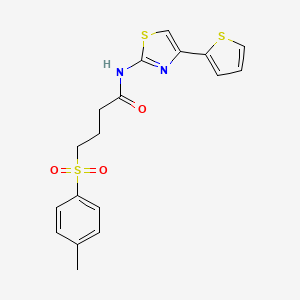

N-(4-(thiophen-2-yl)thiazol-2-yl)-4-tosylbutanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-(4-(thiophen-2-yl)thiazol-2-yl)-acetamide” is a chemical compound with the linear formula C9H8N2OS2. It has a molecular weight of 224.305 and its CAS Number is 34800-25-4 . It’s provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .

Chemical Reactions Analysis

Again, while specific information on “N-(4-(thiophen-2-yl)thiazol-2-yl)-4-tosylbutanamide” is not available, related compounds such as “N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide” derivatives have been evaluated for their in vitro antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species .Wissenschaftliche Forschungsanwendungen

Mechanochemistry in Drug Synthesis

Mechanochemistry has been employed to synthesize sulfonyl-(thio)ureas, including anti-diabetic drugs, through base-assisted or copper-catalyzed coupling of sulfonamides and iso(thio)cyanates. This process yields these compounds in good to excellent isolated yields, showcasing the utility of mechanochemistry in drug synthesis and possibly hinting at similar synthetic applications for N-(4-(thiophen-2-yl)thiazol-2-yl)-4-tosylbutanamide (Tan, Štrukil, Mottillo, & Friščić, 2014).

Organic Field-Effect Transistors (OFETs)

Thiazole oligomers, including those with thiophenyl groups, have been developed as n-type semiconductors for OFETs, showing high electron mobilities. This research demonstrates the potential of thiazole and thiophenyl compounds in electronic applications, suggesting a possible area of interest for this compound in the development of electronic materials (Ando et al., 2005).

Fluorescence Signaling for Thiophenol Detection

Thiophenols, which share structural motifs with the compound , are detected using fluorescence signaling probes. A derivative of 2-(2-aminophenyl)benzothiazole exhibited pronounced fluorescence signaling behavior towards thiophenol, suggesting the compound's relevance in developing sensitive and selective detection methods for thiophenols in environmental samples (Choi et al., 2017).

Corrosion Inhibition

Thiazoles have been studied for their application in corrosion inhibition, particularly for copper surfaces in acidic solutions. This application indicates the potential utility of related compounds in protecting metals from corrosion, possibly extending to this compound (Farahati et al., 2019).

Organic Photovoltaics and Electronic Materials

Thiazole and thiophene derivatives have been explored for their applications in organic photovoltaics and electronic materials, demonstrating their utility in constructing bulk heterojunction solar cells with high efficiency. This suggests a potential application area for this compound in the field of renewable energy and electronic devices (Zhou et al., 2010).

Safety and Hazards

Zukünftige Richtungen

There is ongoing research into the pharmacological activities of newly synthesized compounds related to “N-(4-(thiophen-2-yl)thiazol-2-yl)-4-tosylbutanamide”. These compounds are being evaluated for their antimicrobial and anticancer activities . The results of these studies could potentially lead to the development of new antimicrobial and anticancer drugs .

Wirkmechanismus

Target of Action

Thiazole derivatives have been found to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Mode of Action

Thiazole derivatives have been reported to interact with their targets in various ways, leading to different biological effects .

Biochemical Pathways

Thiazole derivatives have been found to interact with various biochemical pathways, leading to a range of downstream effects .

Result of Action

Thiazole derivatives have been reported to exhibit a range of biological activities, suggesting they may have diverse molecular and cellular effects .

Eigenschaften

IUPAC Name |

4-(4-methylphenyl)sulfonyl-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)butanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O3S3/c1-13-6-8-14(9-7-13)26(22,23)11-3-5-17(21)20-18-19-15(12-25-18)16-4-2-10-24-16/h2,4,6-10,12H,3,5,11H2,1H3,(H,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEDQORCTOZKJST-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=NC(=CS2)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O3S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-((4-methoxyphenyl)sulfonyl)-N-(6-methylbenzo[d]thiazol-2-yl)propanamide](/img/structure/B2970268.png)

![N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-1,3-benzothiazole-6-carboxamide](/img/structure/B2970272.png)

![N-(Cyanomethyl)-2-[4-(2,3-difluorophenyl)piperazin-1-yl]acetamide](/img/structure/B2970273.png)

![N-(4-ethoxyphenyl)-3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2970278.png)

![(Z)-methyl 3-allyl-2-((2-phenylquinoline-4-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2970279.png)

![6-chloro-N-[4-(4-chlorophenoxy)phenyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2970282.png)

![(2E)-2-[4-(6-bromo-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-3-[(2,4-difluorophenyl)amino]prop-2-enenitrile](/img/structure/B2970284.png)